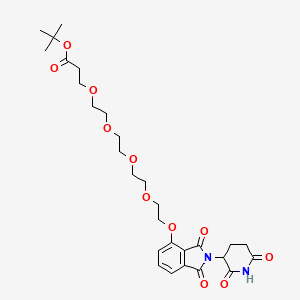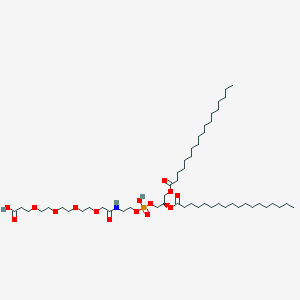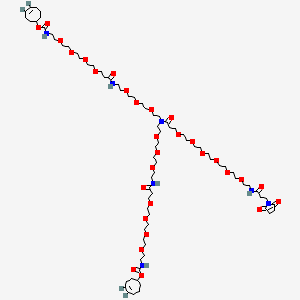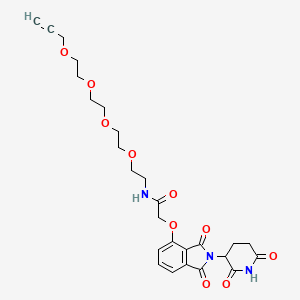
Thalidomide-O-PEG4-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-PEG4-Boc: is a polyethylene glycol (PEG)-based PROTAC (proteolysis-targeting chimera) linker utilized in the synthesis of PROTACs. It is a conjugate that incorporates a thalidomide-based cereblon ligand and a linker, which is used to selectively degrade target proteins via the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG4-Boc involves multiple steps, starting with the preparation of the thalidomide-based cereblon ligand. The ligand is then conjugated with a polyethylene glycol (PEG) linker, which is protected by a tert-butoxycarbonyl (Boc) group. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry is often employed to ensure reproducibility and efficiency. This method allows for the safe operation and efficient process control, which is crucial for the production of high-purity compounds .
化学反应分析
Types of Reactions: Thalidomide-O-PEG4-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Click Chemistry Reactions: The PEG linker can react with alkyne or azide groups via click chemistry to form stable triazole linkages.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Click Chemistry Reagents: Copper(I) catalysts are used to facilitate the cycloaddition reaction between azides and alkynes.
Major Products:
Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.
Triazole Linkages: Click chemistry reactions result in the formation of triazole linkages, which are stable and useful in various applications.
科学研究应用
Thalidomide-O-PEG4-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins.
Biology: Employed in studies involving protein degradation and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases where protein degradation is beneficial.
Industry: Utilized in the development of new materials and drug delivery systems
作用机制
The mechanism of action of Thalidomide-O-PEG4-Boc involves its role as a PROTAC linker. It binds to cereblon, a component of the E3 ubiquitin ligase complex, and facilitates the ubiquitination and subsequent degradation of target proteins. This process involves the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and degradation by the proteasome .
相似化合物的比较
Thalidomide-O-PEG4-Azide: Another PEG-based PROTAC linker that reacts with alkyne groups via click chemistry.
Thalidomide-O-amido-PEG4-propargyl: A similar compound used in the synthesis of PROTACs, with a propargyl group for click chemistry reactions.
Uniqueness: Thalidomide-O-PEG4-Boc is unique due to its Boc protecting group, which allows for selective deprotection and functionalization. This feature makes it versatile for various applications in PROTAC synthesis and protein degradation studies .
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O11/c1-28(2,3)41-23(32)9-10-36-11-12-37-13-14-38-15-16-39-17-18-40-21-6-4-5-19-24(21)27(35)30(26(19)34)20-7-8-22(31)29-25(20)33/h4-6,20H,7-18H2,1-3H3,(H,29,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMJFOLUGBQIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106448.png)





